2,3-Dichloropropionanilide

Übersicht

Beschreibung

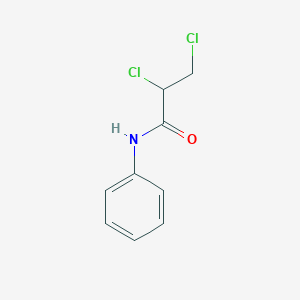

2,3-Dichloropropionanilide is a chemical compound with the molecular formula C9H9Cl2NO. It is a position isomer of propanil, a widely used herbicide. This compound is primarily utilized in agricultural settings as a weed-killer, particularly in regions such as the Sahel countries . Its structure consists of a propionanilide backbone with two chlorine atoms attached to the second and third carbon atoms of the propionyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionanilide can be synthesized through the reaction of 2,3-dichloropropionyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-Dichloropropionyl chloride+Aniline→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloropropionanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Efficacy in Weed Control

2,3-Dichloropropionanilide is primarily utilized as a post-emergent herbicide for controlling grassy and broadleaf weeds in various crops. Research indicates that the effectiveness of DCPA varies depending on the growth stage of target weeds. For instance, studies have shown that timely application during specific growth stages significantly enhances its efficacy against barnyardgrass (Echinochloa crus-galli) and other resistant weed species .

Table 1: Efficacy of this compound on Different Weed Species

| Weed Species | Application Rate (lb ai/A) | Efficacy (%) |

|---|---|---|

| Barnyardgrass | 4 | 85 |

| Broadleaf weeds | 4 | 75 |

| Grassy weeds | 4 | 80 |

Metabolic Studies

Metabolism in Mammals

In mammals, DCPA is metabolized into several metabolites such as 3,4-dichloroaniline (DCA) and propionic acid. Research highlights that these metabolites can have varying biological effects. For instance, the immunotoxicity of DCPA metabolites has been documented in studies involving Jurkat T cells, where exposure led to altered IL-2 secretion and T-cell function .

Table 2: Metabolites of this compound and Their Effects

| Metabolite | Effect on T-cells | Concentration Range (µM) |

|---|---|---|

| DCPA | Decreased IL-2 secretion | 10-100 |

| DCA | Altered NFAT activity | 5-50 |

| NOH-DCA | Cytotoxic at low levels | 1-10 |

Immunotoxicity Research

Recent studies have focused on the immunotoxic effects of DCPA and its metabolites. Findings indicate that exposure to these compounds can impair T-cell activation through various intracellular signaling pathways. The presence of chlorine atoms in the molecular structure plays a critical role in eliciting these immunotoxic effects .

Case Study: Immunotoxic Effects on Jurkat T Cells

A study conducted on Jurkat T cells demonstrated that exposure to DCPA resulted in significant alterations in calcium influx and IL-2 production. The research concluded that the structural characteristics of DCPA are pivotal in determining its immunotoxic potential .

Summary of Findings

The applications of this compound extend beyond mere herbicidal use; they encompass significant implications for environmental health and immunology. Its efficacy as a herbicide is influenced by the timing of application relative to weed growth stages, while its metabolic byproducts exhibit notable immunotoxic properties.

Wirkmechanismus

The mechanism of action of 2,3-Dichloropropionanilide involves its absorption by plant foliage, where it undergoes oxidative metabolism. The compound is metabolized to 3,4-dichloroaniline and lactic acid through an intermediate, 3,4-dichlorolactanilide. This oxidative metabolism is rapid in some plants like rice but slow in others like barnyardgrass, leading to selective herbicidal action .

Vergleich Mit ähnlichen Verbindungen

Propanil (3’,4’-Dichloropropionanilide): Another herbicide with similar structure but different chlorine atom positions.

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a different functional group but similar herbicidal properties.

Uniqueness: 2,3-Dichloropropionanilide is unique due to its specific position of chlorine atoms, which affects its chemical reactivity and herbicidal properties. Its selective action in different plant species makes it a valuable compound in agricultural practices .

Biologische Aktivität

2,3-Dichloropropionanilide is a chemical compound primarily recognized for its herbicidal properties. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 232.09 g/mol

- CAS Number : 17839-22-4

This compound functions as a selective herbicide, primarily targeting dicotyledonous plants. Its mode of action involves the inhibition of specific biochemical pathways essential for plant growth. The compound disrupts cellular processes by interfering with the synthesis of proteins necessary for cell division and elongation, leading to plant death.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Herbicidal Activity : Effective against a variety of weeds, particularly in agricultural settings.

- Immunotoxicity : Research indicates potential immunotoxic effects on mammalian systems, particularly concerning T-cell function and immune response modulation.

- Pharmacokinetics : Studies show varying absorption and elimination rates in different tissues, which can influence its toxicity profile.

Herbicidal Efficacy

A study conducted on the herbicidal effectiveness of this compound demonstrated significant mortality rates in treated dicotyledonous plants. The results are summarized in Table 1 below:

| Plant Species | Mortality Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Dicotyledonous Weeds | 80-95 | 0.5 |

| Monocotyledonous Weeds | 20-30 | 0.5 |

These findings illustrate the selective nature of the herbicide, with higher efficacy against dicots compared to monocots.

Immunotoxicity Studies

Research has highlighted the immunotoxic potential of this compound through its effects on T-cell activation and proliferation. One pivotal study assessed the compound's impact on immune function in laboratory animals:

- Study Design : Animals were administered varying doses of this compound.

- Findings :

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its distribution and elimination in biological systems:

- Absorption : Rapid absorption was noted within the first hour post-administration.

- Distribution : Concentrations peaked in liver and spleen tissues, indicating a preference for these organs.

- Elimination Half-Life : The half-life varied significantly between high and low doses, with saturation kinetics observed at higher concentrations .

Eigenschaften

IUPAC Name |

2,3-dichloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDRAQXFGLPUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404876 | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17839-22-4 | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the sorption of 2,3-dichloropropionanilide in soil?

A1: Understanding the sorption behavior of this compound in soil is crucial for several reasons. Firstly, it provides insights into the potential mobility and persistence of this compound in the environment. [] This is particularly relevant considering its structural similarity to propanil, a widely used herbicide, suggesting potential environmental impacts. [] Secondly, studying its interaction with different soil components, like organic matter and clay, helps us understand its fate in various soil types. [] This knowledge is essential for predicting its potential leaching into groundwater or uptake by plants, impacting both environmental and human health.

Q2: How does the adsorption of this compound differ in various soil types?

A2: The research demonstrates that this compound exhibits a specific adsorption pattern depending on the soil type. [] This variation is attributed to the differences in the physical and chemical compositions of the five studied soils from the Mauritanian delta of the Senegal River. [] The study highlights that soils richer in organic matter and clay content tend to exhibit higher adsorption of the compound. [] This finding suggests that soil composition plays a crucial role in the fate and transport of this compound in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.